molecular formula C10H11IN2O3 B8319848 4-(3-Iodo-5-nitrophenyl)morpholine

4-(3-Iodo-5-nitrophenyl)morpholine

Cat. No.: B8319848
M. Wt: 334.11 g/mol
InChI Key: XJVRZKOALGOGJF-UHFFFAOYSA-N
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Description

4-(3-Iodo-5-nitrophenyl)morpholine is a morpholine derivative featuring a phenyl ring substituted with both iodine (at position 3) and a nitro group (at position 5). The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is attached to the substituted phenyl group, conferring unique electronic and steric properties to the compound.

Its structural features position it as a hybrid between halogenated and nitrated morpholine derivatives, with reactivity and applications influenced by the interplay of these substituents.

Properties

Molecular Formula

C10H11IN2O3

Molecular Weight

334.11 g/mol

IUPAC Name

4-(3-iodo-5-nitrophenyl)morpholine

InChI

InChI=1S/C10H11IN2O3/c11-8-5-9(7-10(6-8)13(14)15)12-1-3-16-4-2-12/h5-7H,1-4H2

InChI Key

XJVRZKOALGOGJF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)I)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

  • The meta -nitro and meta -iodo groups in 4-(3-Iodo-5-nitrophenyl)morpholine create distinct electronic effects compared to para -substituted analogs like 4-(4-nitrophenyl)morpholine. The asymmetric substitution may reduce ring symmetry, affecting dipole moments and crystal packing .
  • The iodo group’s strong electron-withdrawing nature and large atomic radius enhance electrophilic substitution reactivity and steric hindrance, unlike smaller halogens (e.g., chloro in 3-chloro-N-phenyl-phthalimide) .

Heteroatom Influence :

  • Replacing oxygen with sulfur in thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) increases lipophilicity and metabolic susceptibility due to sulfur’s polarizability and oxidizability . This substitution also alters solid-state packing, as seen in centrosymmetric dimer formation via C–H···O hydrogen bonds .

Synthetic Flexibility :

  • The iodine substituent in this compound offers pathways for transition metal-catalyzed coupling (e.g., Suzuki, Ullmann), which are less feasible with nitro or chloro substituents .

Physicochemical and Functional Differences

  • Crystallinity and Stability :
    • Thiomorpholine derivatives exhibit distinct crystal structures compared to morpholine analogs due to sulfur’s larger atomic size and hydrogen-bonding capabilities . For this compound, the bulky iodine atom may disrupt planar stacking, reducing crystallinity relative to para-substituted nitrophenyl derivatives.
  • Spectroscopic Signatures :
    • Substituent positions critically influence NMR spectra. For example, VPC-14449’s structural misassignment (4,5-dibromo vs. 2,4-dibromo) led to detectable spectral discrepancies . Similarly, the meta-nitro and iodo groups in this compound would produce unique splitting patterns in $^{1}\text{H}$ and $^{13}\text{C}$ NMR.

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